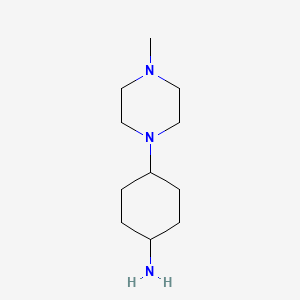
4-(4-Methylpiperazin-1-yl)cyclohexanamine
Descripción general
Descripción
“4-(4-Methylpiperazin-1-yl)cyclohexanamine” is a compound with the IUPAC name 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine . It is a white to off-white solid . The compound has a molecular weight of 306.71 .
Molecular Structure Analysis
The InChI code for “4-(4-Methylpiperazin-1-yl)cyclohexanamine” is 1S/C11H23N3.3ClH/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11;;;/h10-11H,2-9,12H2,1H3;3*1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Specific chemical reactions involving “4-(4-Methylpiperazin-1-yl)cyclohexanamine” are not available in the sources retrieved .Physical And Chemical Properties Analysis
“4-(4-Methylpiperazin-1-yl)cyclohexanamine” is a white to off-white solid . It has a molecular weight of 306.71 . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis Applications
4-(4-Methylpiperazin-1-yl)cyclohexanamine is involved in various synthesis processes. For example, it is used in the synthesis of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]-benzazepine derivatives, which have potential applications in medicinal chemistry (Kohara et al., 2002). It also plays a role in the practical synthesis of key precursors for drugs like imatinib, a medication used in cancer treatment (Koroleva et al., 2012).
Antiprotozoal Applications
Compounds containing 4-methylpiperazinyl groups, such as 4-(4-Methylpiperazin-1-yl)cyclohexanamine, have been studied for their antiprotozoal activity. They have shown promising results against strains like Plasmodium falciparum and Trypanosoma brucei rhodesiense (Faist et al., 2012).
Medical Imaging Applications
This compound has been utilized in the preparation of 99mTc-nitrido asymmetrical heterocomplexes for potential use in myocardial imaging, demonstrating good heart uptake and myocardial retention, important for diagnostic purposes in cardiology (Lu et al., 2007).
Anticonvulsant Applications
Derivatives of 4-(4-Methylpiperazin-1-yl)cyclohexanamine have been explored for anticonvulsant properties. Studies have shown that certain derivatives exhibit significant anticonvulsant activity in models like the maximum electroshock seizure test (Obniska et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-methylpiperazin-1-yl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h10-11H,2-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAJUZYHRQDOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-yl)cyclohexanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-[4-(3,5-Dipyridin-3-ylphenyl)phenyl]-5-pyridin-3-ylphenyl]pyridine](/img/structure/B3213353.png)

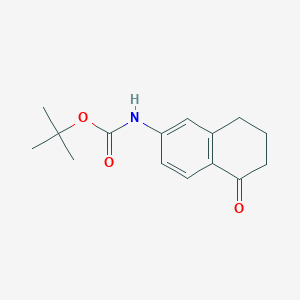
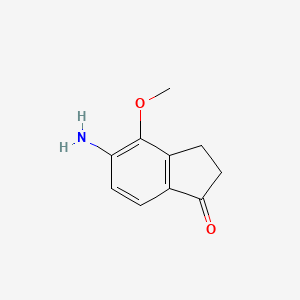
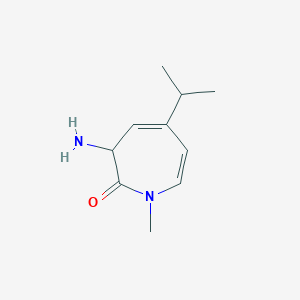
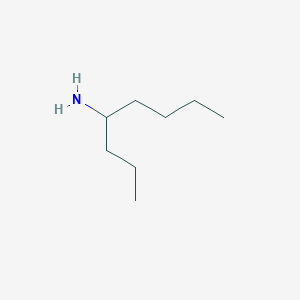
![2-(4-Bromophenyl)-7-tert-butyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3213400.png)
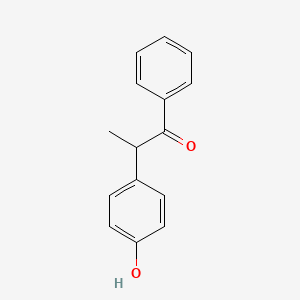

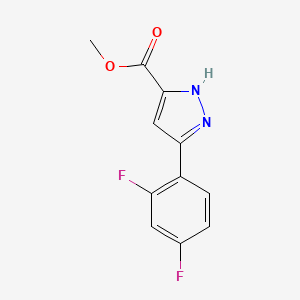
![5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B3213439.png)
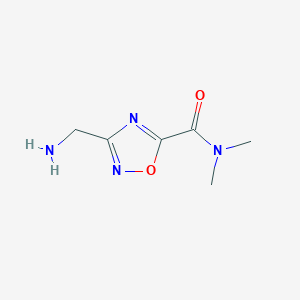
![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine](/img/structure/B3213461.png)
